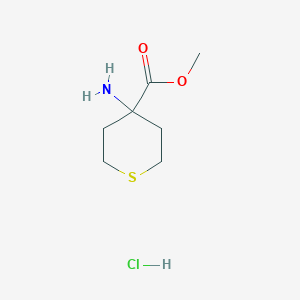

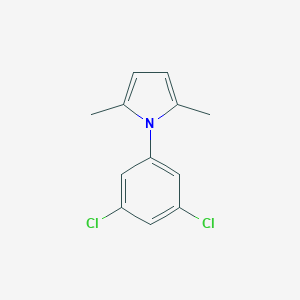

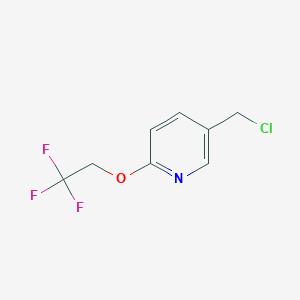

![molecular formula C16H13FO3 B061850 3-(4-[(4-氟苯甲基)氧基]苯基)丙烯酸 CAS No. 175136-19-3](/img/structure/B61850.png)

3-(4-[(4-氟苯甲基)氧基]苯基)丙烯酸

描述

Synthesis Analysis

The synthesis of compounds similar to 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid often involves sophisticated chemical reactions. For instance, amphiphilic copolymers based on acrylic acid and fluoroalkyl acrylates have been synthesized via reversible addition–fragmentation chain transfer (RAFT) polymerization, highlighting the complex nature of synthesizing fluoro-containing acrylic compounds (Serkhacheva et al., 2017). Such processes are indicative of the methodologies that may be applied in synthesizing 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid, emphasizing the role of polymerization techniques in its production.

Molecular Structure Analysis

Although specific studies on the molecular structure of 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid are not directly available, analogous compounds have been analyzed to understand their structural characteristics. For instance, amino-3-fluorophenyl boronic acid was synthesized and its crystal structure determined, providing insights into the boronic acid derivatives' molecular structures which are relevant to understanding similar fluorinated compounds (Das et al., 2003).

Chemical Reactions and Properties

The chemical reactions and properties of fluorinated acrylic acids often involve interactions that are significant for various applications. The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, showcases the potential reactivity of similar fluorinated compounds in producing biologically active molecules (Zhang et al., 2019).

Physical Properties Analysis

The physical properties of compounds like 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid can be deduced from similar fluorinated compounds. For example, the study on poly(acrylic acid) produced by RAFT polymerization and its application as a dispersant provides insights into the physical behavior of acrylic acid derivatives in various media (Loiseau et al., 2003).

Chemical Properties Analysis

The chemical properties of 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid can be explored through the lens of research on similar fluorinated acrylic compounds. For instance, the development of methodologies for the synthesis of novel 3(4-oxo-4H-chromen-3-yl)acrylic acid hydrazides highlights the reactivity of acrylic acid derivatives in creating biologically relevant molecules (Joshi et al., 2011).

科学研究应用

肉桂酸衍生物与抗癌研究

肉桂酸衍生物,包括3-(4-[(4-氟苯甲基)氧基]苯基)丙烯酸,在药物研究中引起了重要关注,因为它们具有抗癌潜力。肉桂酸中的3-苯基丙烯酸功能提供了三个主要的反应位点,已经被探索其抗肿瘤功效。尽管肉桂酸衍生物具有丰富的药用传统,但在抗癌研究中几十年来一直被低估。近年来对这些化合物的关注突显了它们作为合成抗肿瘤剂的潜力,为关于它们的合成、生物评价和在抗癌研究中的作用的综合文献编制做出了贡献(De, Baltas, & Bedos-Belval, 2011)。

工业应用中的丙烯酰胺

丙烯酰胺,与丙烯酸衍生物密切相关,主要用于工业应用,作为聚丙烯酰胺生产的前体。这些聚合物在水和废水处理、纸浆和造纸加工以及矿业中有广泛的用途。由于丙烯酰胺存在于热处理食品中,对其出现、化学性质和潜在健康风险进行了广泛研究,引起了人们对丙烯酰胺的关注(Taeymans et al., 2004)。

丙烯酸聚合物在生物医学应用中的应用

丙烯酸的聚合对推动生物医学应用起到了关键作用。丙烯酸的非热等离子体聚合已被探索作为表面改性生物材料的无溶剂替代方法。这种技术允许在表面引入羧酸基团,已经显示出在促进细胞粘附和增殖方面的潜力。这些进展突显了丙烯酸衍生物在创建改善生物医学器械整合和功能的涂层方面的潜力(Bitar, Cools, De Geyter, & Morent, 2018)。

抗氧化活性分析

对化合物的抗氧化性质的研究,包括与丙烯酸衍生物相关的化合物,已经利用各种分析方法来确定抗氧化活性。这些方法提供了关于抗氧化剂的机制和功效的见解,有助于我们了解这些化合物如何保护免受氧化应激和相关疾病的影响。这一研究领域对食品工程、医学和药学具有广泛的影响,突显了丙烯酸衍生物在科学研究中的多方面应用(Munteanu & Apetrei, 2021)。

安全和危害

Specific safety and hazard information for “3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid” is not readily available. It’s always important to handle chemical compounds with appropriate safety measures.

未来方向

The future directions of “3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid” are not explicitly stated in the available literature. However, given its structural similarity to compounds used in drug development2, it may have potential applications in the synthesis of novel therapeutic agents.

Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.

属性

IUPAC Name |

(E)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLALLMUHXRTGD-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

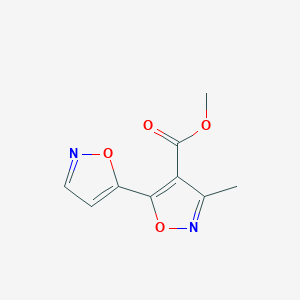

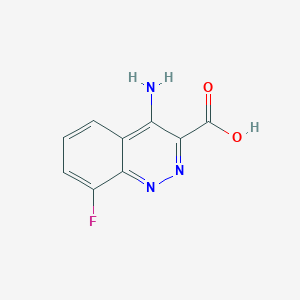

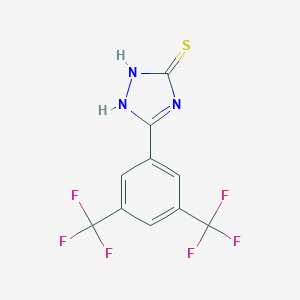

![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)